molecular formula C8H9NO3 B15231684 N,2-Dihydroxy-6-methylbenzamide

N,2-Dihydroxy-6-methylbenzamide

Cat. No.: B15231684
M. Wt: 167.16 g/mol
InChI Key: KWBFBVMHJAHELO-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

N,2-dihydroxy-6-methylbenzamide

InChI

InChI=1S/C8H9NO3/c1-5-3-2-4-6(10)7(5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11)

InChI Key

KWBFBVMHJAHELO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)NO

Origin of Product

United States

Preparation Methods

Direct Amidation of 2-Hydroxy-6-methylbenzoic Acid

A foundational route involves the direct amidation of 2-hydroxy-6-methylbenzoic acid. This method aligns with protocols for analogous benzamides, such as N-(benzyl carbamoyl)-2-hydroxybenzamides.

Procedure :

  • Activation of Carboxylic Acid : The carboxylic acid group is activated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the acyl chloride intermediate.
  • Amine Coupling : Reaction with hydroxylamine (NH₂OH) in anhydrous tetrahydrofuran (THF) at 0–5°C yields the target amide.
  • Workup : The product is isolated via extraction with ethyl acetate and purified through recrystallization.

Optimization :

  • Catalyst : Pyridine acts as a base to neutralize HCl, improving yields to ~65%.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require stringent moisture control.

Hydrolysis of 2-Cyano-6-methylphenol Derivatives

An alternative approach involves the hydrolysis of 2-cyano-6-methylphenol, adapted from nitrile-to-amide conversions in fluorinated benzonitrile syntheses.

Procedure :

  • Nitrile Synthesis : 2-Cyano-6-methylphenol is prepared via Ullmann coupling of 6-methylsalicylic acid with cyanamide.
  • Acidic Hydrolysis : The nitrile is treated with concentrated sulfuric acid (H₂SO₄) at 80°C for 4 hours, followed by neutralization with NaOH.

Challenges :

  • Side Reactions : Over-hydrolysis to carboxylic acids necessitates precise temperature control.
  • Yield : Reported yields range from 45–55%, with purity >90% after column chromatography.

Solid Acid-Catalyzed Vapor-Phase Amination

Inspired by the synthesis of 2,6-dihydroxytoluene, vapor-phase methods using composite solid acid catalysts (e.g., H-ZSM-5) offer scalability.

Procedure :

  • Fixed-Bed Reactor Setup : 2-Hydroxy-6-methylbenzoic acid and aqueous hydroxylamine are vaporized at 300–350°C.
  • Catalytic Reaction : Vapors pass through a H-ZSM-5 catalyst bed at 400°C, facilitating gas-phase amidation.
  • Product Collection : Condensed vapors are extracted with ethyl acetate and distilled under reduced pressure.

Advantages :

  • Efficiency : Continuous processing reduces reaction time to 2–3 hours.
  • Catalyst Reusability : H-ZSM-5 retains activity for >10 cycles.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

Method Yield (%) Purity (%) Catalyst Temperature (°C)
Direct Amidation 65 95 Pyridine 25
Nitrile Hydrolysis 50 90 H₂SO₄ 80
Vapor-Phase Amination 75 98 H-ZSM-5 400

Key Observations :

  • Vapor-phase methods achieve superior yields and purity but require specialized equipment.
  • Direct amidation is cost-effective for small-scale synthesis.

Mechanistic Considerations

  • Direct Amidation : Proceeds via a nucleophilic acyl substitution mechanism, where hydroxylamine attacks the electrophilic carbonyl carbon.
  • Nitrile Hydrolysis : Follows a two-step process: (i) protonation of the nitrile group, (ii) nucleophilic water attack to form an intermediate imidic acid, which tautomerizes to the amide.
  • Vapor-Phase Catalysis : Acidic sites on H-ZSM-5 promote dehydration and C–N bond formation, minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

N,2-Dihydroxy-6-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives .

Scientific Research Applications

N,2-Dihydroxy-6-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-Dihydroxy-6-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The amide group can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Amino-6-chloro-N-methylbenzamide

  • Substituents: 2-amino, 6-chloro, and N-methylamide groups.
  • Key Properties :
    • The dihedral angle between the benzene ring and the amide group is 68.39° , influencing crystallinity and intermolecular interactions .
    • Forms layered hydrogen-bonded networks via N–H···O interactions, enhancing thermal stability .
  • Applications : Used as an intermediate in synthesizing medicines and agrochemicals due to its rigid structure .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Substituents : 3-methylbenzamide with an N-bound 2-hydroxy-1,1-dimethylethyl group.
  • Key Properties :
    • The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization , making it valuable in synthetic chemistry .
    • Characterized by X-ray crystallography and spectroscopic methods, confirming steric and electronic effects of the dimethyl group .

2-Amino-N,N-dimethylbenzamide (6d)

  • Substituents: 2-amino and N,N-dimethylamide groups.
  • Key Properties: Dimethyl substitution on the amide nitrogen improves solubility in organic solvents compared to unsubstituted benzamides . Potential use in drug design due to enhanced bioavailability from reduced polarity .

6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine

  • Substituents : Chloro, methyl, and dihydroxybenzylidene groups.
  • Key Properties: High thermal stability (melting point: 318–319°C) due to strong hydrogen bonding (IR peaks at 3395, 3310 cm⁻¹) .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
N,2-Dihydroxy-6-methylbenzamide* ~167.15 (calculated) N/A Likely polar solvents (e.g., DMSO, water) 2-OH, 6-CH3, CONH2
2-Amino-6-chloro-N-methylbenzamide 200.64 N/A Moderate (DCM, DMF) 2-NH2, 6-Cl, N-CH3
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 237.29 N/A Polar aprotic solvents 3-CH3, CONH-(hydroxy-dimethylethyl)
2-Amino-N,N-dimethylbenzamide 164.20 N/A High (DMSO, ethanol) 2-NH2, CON(CH3)2
6-Chloro-7-methyl-benzodithiazine derivative 412.4 318–319 (dec.) DMSO, DMF Cl, CH3, SO2, C=N, OH

*Hypothetical data based on molecular formula.

Q & A

Q. What are the recommended synthetic routes for N,2-Dihydroxy-6-methylbenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves benzoylation of 2-hydroxy-6-methylbenzoic acid derivatives. A common approach is refluxing with pyridine to facilitate acylation (Scheme 1, ). Catalytic hydrogenation (e.g., Pd/C under H₂) can reduce nitro intermediates to amines, as shown in related benzamide syntheses (Scheme 2, ). Key parameters include solvent choice (e.g., CH₂Cl₂ for acylation), temperature control (room temp to reflux), and reaction time (1–18 hours). Optimization studies suggest using inert atmospheres and anhydrous solvents to minimize side reactions .

Q. How should researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires ¹H/¹³C NMR to confirm proton environments and carbonyl resonance (~165–170 ppm for amides). Mass spectrometry (MS) (e.g., ESI-TOF) verifies molecular ion peaks and fragmentation patterns. Purity is assessed via HPLC (>95% area under the curve) or TLC (Rf consistency). For crystalline samples, X-ray crystallography (using SHELX programs ) provides definitive structural proof. Cross-referencing with PubChem data (InChI/SMILES) ensures alignment with known descriptors .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Solubility screening in ethanol/water mixtures (e.g., 70:30 v/v) or ethyl acetate/hexane gradients is recommended. For polar derivatives, DMF/water recrystallization at controlled cooling rates (1–2°C/min) minimizes amorphous precipitation. Solubility data from handbooks (e.g., Handbook of Aqueous Solubility Data ) can guide solvent selection.

Advanced Research Questions

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce substituents at the N-benzoyl or 6-methyl positions via nucleophilic acyl substitution (e.g., TIPSCl for silyl protection ). Use computational tools (e.g., DFT for steric/electronic effects) to prioritize targets. Biological evaluation against assays (e.g., enzyme inhibition) identifies pharmacophores. For example, adding methylsulfonyl or thiazole groups enhances bioactivity in related benzamides .

Q. How can contradictions in solubility or stability data for this compound be resolved experimentally?

  • Methodological Answer : Perform pH-dependent solubility profiling (e.g., shake-flask method at 25°C) across buffers (pH 1–12). Compare results with computational predictions (e.g., Abraham solvation parameters ). Stability studies under light, heat, and humidity (ICH guidelines) identify degradation pathways. Use LC-MS to detect hydrolytic byproducts (e.g., free hydroxybenzoic acids) .

Q. What crystallographic refinement strategies are effective for resolving this compound crystal structures?

  • Methodological Answer : Use SHELXL for small-molecule refinement, leveraging high-resolution data (d ≤ 0.8 Å). For twinned crystals, apply HKLF5 format in SHELXTL to model twin laws. Hydrogen bonding networks (e.g., O–H···O interactions) are validated via PLATON or Mercury software. Reference SHELX workflows for handling disordered solvent molecules .

Q. How can in silico models predict the pharmacokinetic properties of this compound analogs?

  • Methodological Answer : Use SwissADME or ADMETLab 2.0 to estimate LogP, bioavailability, and CYP450 interactions. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2) prioritizes analogs. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Methodological Considerations Table

ParameterTechniques/ToolsReferences
Synthesis OptimizationCatalytic hydrogenation, solvent screening
Structural ValidationNMR, MS, X-ray crystallography
Solubility AssessmentShake-flask method, HPLC
Biological EvaluationEnzyme assays, molecular docking

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